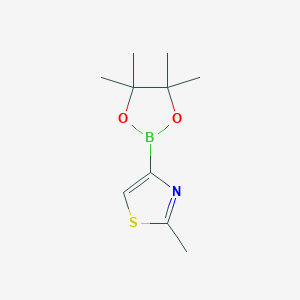![molecular formula C17H13ClN2O2 B6169043 N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide CAS No. 2416229-56-4](/img/no-structure.png)
N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide (NCB) is a small molecule that has been extensively studied for its potential applications in scientific research. NCB has been found to have a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. NCB has also been investigated for its potential as an anti-cancer agent. NCB has been used in a number of different research applications, including in vitro and in vivo studies, and has been found to be a promising tool for further research.
作用機序
The mechanism of action of N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide is not fully understood. However, it is thought to act as an inhibitor of protein kinases, which are enzymes that regulate the activity of proteins in the cell. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide is believed to bind to the active sites of these enzymes, preventing them from catalyzing their reactions. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide is also thought to bind to other proteins in the cell, including transcription factors, which are proteins that regulate the expression of genes.
Biochemical and Physiological Effects
N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, as well as to reduce inflammation and oxidative stress. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has been found to inhibit the activity of certain enzymes, including protein kinases, which are involved in the regulation of cell growth and differentiation. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has also been found to reduce the expression of certain genes, including those involved in the regulation of cell proliferation and apoptosis.
実験室実験の利点と制限
N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has several advantages for laboratory experiments. It is relatively easy to synthesize and is commercially available. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide is also non-toxic and has been found to be safe for use in in vitro and in vivo studies. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide is also relatively stable and does not degrade easily. However, N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has some limitations for laboratory experiments. It is not very soluble in water, which can limit its use in aqueous solutions. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide also has limited solubility in organic solvents, which can limit its use in certain experiments.
将来の方向性
N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has many potential future applications in scientific research. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide could be used to study the effects of various drugs on cell metabolism and to investigate the mechanism of action of various drugs. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide could also be used to study the effects of various environmental toxins on cell viability and to investigate the mechanism of action of various drugs. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide could also be used to study the effects of various hormones on cell proliferation and apoptosis. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide could also be used to study the effects of various drugs on cell motility and migration. Additionally, N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide could be used to study the effects of various drugs on gene expression and to investigate the mechanism of action of various drugs.
合成法
N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide can be synthesized from commercially available starting materials in a two-step process. The first step involves the reaction of 3-chloro-1,1'-biphenyl-4-carbaldehyde with 2-cyano-3-oxobutanamide in the presence of a base such as sodium hydroxide. The second step involves the deprotection of the carbaldehyde group using a strong acid such as hydrochloric acid.
科学的研究の応用
N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has been used in a variety of scientific research applications. It has been used to study the effects of various drugs on cell growth, cell differentiation, and gene expression. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has also been used to study the effects of various hormones on cell proliferation and apoptosis. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has been used to study the effects of various environmental toxins on cell viability and to investigate the mechanism of action of various drugs. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has been used to study the effects of various drugs on cell motility and migration.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide involves the reaction of 3-chloro-[1,1'-biphenyl]-4-carboxylic acid with ethyl cyanoacetate in the presence of a coupling agent, followed by the addition of ammonia and subsequent dehydration to form the final product.", "Starting Materials": ["3-chloro-[1,1'-biphenyl]-4-carboxylic acid", "ethyl cyanoacetate", "coupling agent", "ammonia"], "Reaction": ["Step 1: React 3-chloro-[1,1'-biphenyl]-4-carboxylic acid with ethyl cyanoacetate in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the corresponding ethyl ester intermediate.", "Step 2: Add ammonia to the reaction mixture and heat to promote the formation of the corresponding amide intermediate.", "Step 3: Dehydrate the amide intermediate to form N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide." ] } | |
CAS番号 |
2416229-56-4 |
製品名 |
N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide |
分子式 |
C17H13ClN2O2 |
分子量 |
312.8 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



